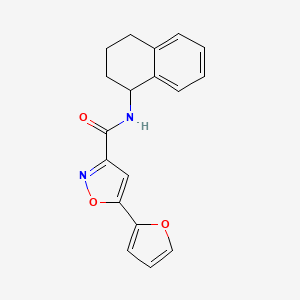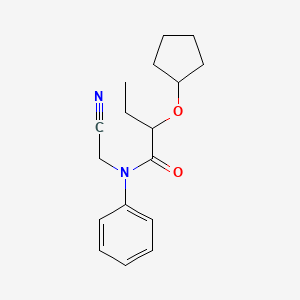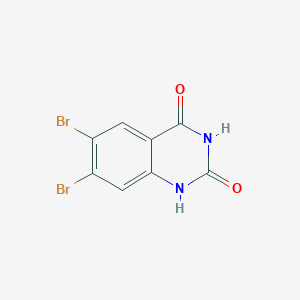
6,7-dibromo-1H-quinazoline-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-dibromo-1H-quinazoline-2,4-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic organic compound with the molecular formula C8H3Br2N2O2.
Mécanisme D'action
The mechanism of action of 6,7-dibromo-1H-quinazoline-2,4-dione is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of certain enzymes and signaling pathways involved in cell growth and proliferation. It has been shown to inhibit the activity of DNA topoisomerase II, an enzyme involved in DNA replication and repair. It also inhibits the activity of certain protein kinases, which play a key role in cell signaling pathways.
Biochemical and Physiological Effects:
6,7-dibromo-1H-quinazoline-2,4-dione has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for anticancer agents. It also exhibits anti-inflammatory activity by inhibiting the production of inflammatory cytokines. In addition, it has been shown to inhibit the replication of certain viruses, including herpes simplex virus and human immunodeficiency virus.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 6,7-dibromo-1H-quinazoline-2,4-dione is its ease of synthesis. The compound can be synthesized in good yield using simple laboratory techniques. It also exhibits potent pharmacological activity, making it a promising candidate for drug development. However, one of the limitations of the compound is its relatively low solubility in water, which can make it challenging to work with in certain experiments.
Orientations Futures
There are several future directions for research on 6,7-dibromo-1H-quinazoline-2,4-dione. One area of interest is in the development of new anticancer agents based on the compound. Researchers are also exploring its potential use as an anti-inflammatory agent for the treatment of inflammatory diseases such as rheumatoid arthritis. In addition, there is interest in studying its mechanism of action in more detail to better understand how it exerts its pharmacological effects.
Conclusion:
In conclusion, 6,7-dibromo-1H-quinazoline-2,4-dione is a promising compound with potential applications in various fields. Its ease of synthesis and potent pharmacological activity make it a promising candidate for drug development. Further research is needed to fully understand its mechanism of action and explore its potential applications in more detail.
Méthodes De Synthèse
The synthesis of 6,7-dibromo-1H-quinazoline-2,4-dione involves the reaction of 2,4-dioxo-1,2,3,4-tetrahydroquinazoline with bromine in the presence of a catalyst. The reaction takes place at room temperature and yields the desired product in good yield. The purity of the compound can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
6,7-dibromo-1H-quinazoline-2,4-dione has been extensively studied for its potential applications in various fields. One of the major areas of research is in the development of new drugs. The compound has been found to exhibit promising anticancer and antiviral activity. It has also been studied for its potential use as an anti-inflammatory agent.
Propriétés
IUPAC Name |
6,7-dibromo-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2N2O2/c9-4-1-3-6(2-5(4)10)11-8(14)12-7(3)13/h1-2H,(H2,11,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFCJXNPHJNFXTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Br)Br)NC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(2-((4-(4-bromophenyl)-5-((furan-2-carboxamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2485298.png)

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methoxybenzyl)acetamide](/img/structure/B2485300.png)


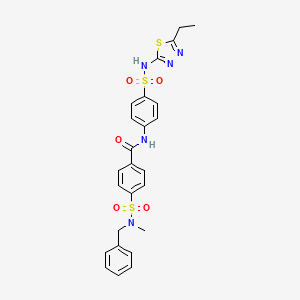
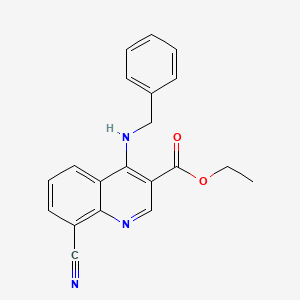
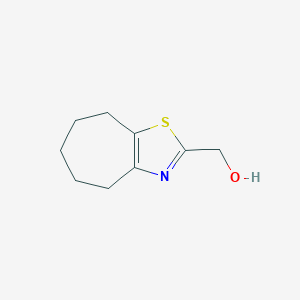
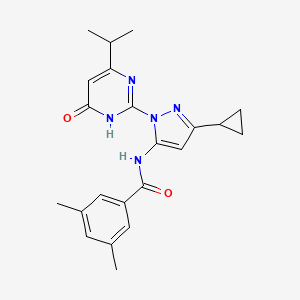
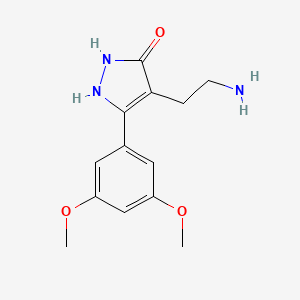
![N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)methanesulfonamide](/img/structure/B2485313.png)
![5-[(Piperidin-1-yl)methyl]piperidin-2-one](/img/structure/B2485314.png)
